molecular formula C14H15NO3 B6644244 5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid

5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid

Cat. No. B6644244
M. Wt: 245.27 g/mol
InChI Key: XVQJGNYDZFHLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a synthetic compound that has been used in the treatment of depression and anxiety disorders. Moclobemide has been found to be effective in treating depression without causing the side effects associated with other antidepressants.

Mechanism of Action

5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. 5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid has been shown to have minimal effects on other neurotransmitters such as acetylcholine and histamine.

Advantages and Limitations for Lab Experiments

5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid has several advantages for lab experiments. It has a rapid onset of action and a short half-life, which makes it easy to administer and study. 5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid also has a low potential for drug interactions and does not require dietary restrictions. However, 5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled. 5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid also has a low bioavailability, which can make it difficult to achieve consistent blood levels.

Future Directions

For the study of 5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid include investigating its effects on other neurotransmitters and neuromodulators, studying its effects on different types of depression and anxiety disorders, and exploring its potential as a treatment for other neurological disorders.

Synthesis Methods

5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid is synthesized by reacting 3-nitro-4-chlorobenzyl chloride with 3-methyl-4-aminobenzyl alcohol in the presence of potassium carbonate. The resulting product is then treated with furan-3-carboxylic acid to yield 5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid.

Scientific Research Applications

5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid has been extensively studied for its antidepressant effects. It has been found to be effective in treating depression and anxiety disorders in both animal and human studies. 5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid has also been studied for its effects on cognitive function, sleep, and sexual dysfunction.

properties

IUPAC Name

5-[[(4-methylphenyl)methylamino]methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-2-4-11(5-3-10)7-15-8-13-6-12(9-18-13)14(16)17/h2-6,9,15H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQJGNYDZFHLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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